2-(Bromomethyl)benzonitrile chemical properties
2-(Bromomethyl)benzonitrile chemical properties
An In-depth Technical Guide to the Chemical Properties of 2-(Bromomethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-(Bromomethyl)benzonitrile, also known as 2-cyanobenzyl bromide, is a highly reactive aromatic organic compound that serves as a critical building block in various synthetic applications. Its bifunctional nature, featuring both a nitrile group and a reactive benzylic bromide, makes it a versatile intermediate for introducing the 2-cyanobenzyl moiety into a wide range of molecules. This is particularly significant in the pharmaceutical industry, where it is a key starting material for the synthesis of Alogliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus.[1][2] This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and application, spectroscopic data, and its role in relevant biological pathways.
Core Chemical Properties
2-(Bromomethyl)benzonitrile is a solid at room temperature, appearing as a white to beige crystalline powder.[3] It is stable under standard ambient conditions but is sensitive to moisture.[3][4]
Physicochemical Data
The key quantitative properties of 2-(Bromomethyl)benzonitrile are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| CAS Number | 22115-41-9 | [1][4][5][6] |
| Molecular Formula | C₈H₆BrN | [3][5][7] |
| Linear Formula | BrCH₂C₆H₄CN | [1] |
| Molecular Weight | 196.04 g/mol | [3][5][6][7] |
| Melting Point | 72-74 °C | [1][3] |
| Boiling Point | 111 °C @ 1.5 mmHg | [3] |
| Density | ~1.5 g/cm³ (estimate) | [8] |
| Solubility | Slightly soluble in water. Slightly soluble in Chloroform and Ethyl Acetate. | [3] |
| Appearance | White to light yellow/beige crystalline powder or solid. | [1][3] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and quality control of 2-(Bromomethyl)benzonitrile. Full spectral data is available in public databases such as PubChem, which links to resources like SpectraBase and the NIST Mass Spectrometry Data Center.[7] The expected characteristic signals are summarized below.
| Spectroscopy Type | Characteristic Peaks / Signals | Reference(s) |
| ¹H NMR | Aromatic Protons (Ar-H): ~7.2-7.8 ppm. Benzylic Protons (-CH₂Br): ~4.5-4.8 ppm. | [9] |
| ¹³C NMR | Nitrile Carbon (-C≡N): ~117-119 ppm. Aromatic Carbons: ~128-136 ppm. Benzylic Carbon (-CH₂Br): ~30-33 ppm. | [10] |
| Infrared (IR) | Nitrile Stretch (C≡N): 2220-2260 cm⁻¹ (medium). Aromatic C-H Stretch: ~3030 cm⁻¹ (variable). C-Br Stretch: 500-600 cm⁻¹. | [11] |
| Mass Spectrometry | Molecular Ion (M⁺): m/z ~195/197 (reflecting ⁷⁹Br/⁸¹Br isotopes). Base Peak: m/z 116 (loss of Br). | [7] |
Reactivity, Stability, and Handling
Chemical Stability and Reactivity
2-(Bromomethyl)benzonitrile is chemically stable under standard room temperature conditions.[4] However, it is moisture-sensitive and should be handled accordingly.[3] The benzylic bromide functional group is a strong alkylating agent, making the compound highly reactive towards nucleophiles such as amines, alcohols, and thiols.[7]
-
Incompatible Materials : Strong bases, alcohols, amines, and metals should be avoided.[3]
-
Hazardous Decomposition : Upon combustion, it may produce hazardous gases including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen bromide gas.[3][4]
Key Reactions
The compound is utilized in several important synthetic transformations:
-
Alkylation : It serves as an electrophile to introduce the 2-cyanobenzyl group. A primary application is the N-alkylation of heterocyclic compounds, such as the reaction with 6-chlorouracil (B25721) in the synthesis of Alogliptin.[12][13]
-
Condensation Reactions : It undergoes base-promoted condensation with reagents like homophthalic anhydride (B1165640) to form complex polycyclic structures such as indeno[1,2-c]isoquinolin-5-ones.[1][3]
Safety and Handling
2-(Bromomethyl)benzonitrile is classified as a corrosive substance that causes severe skin burns and eye damage (GHS Category 1B).[1][4] It may also be harmful if swallowed.[7]
-
Hazard Statements : H314 (Causes severe skin burns and eye damage).[1][4]
-
Precautionary Measures : Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a face shield. Work in a well-ventilated area or fume hood. Do not breathe dust. Wash skin thoroughly after handling.[4][14]
-
Storage : Store in a dry, cool, and well-ventilated place. Keep the container tightly sealed and store locked up in an area designated for corrosive materials.[1][3]
Experimental Protocols
Detailed methodologies are essential for the safe and efficient use of 2-(Bromomethyl)benzonitrile in a research setting.
Synthesis of 2-(Bromomethyl)benzonitrile via Radical Bromination
This protocol describes the synthesis from o-tolunitrile (B42240) (2-methylbenzonitrile) using N-bromosuccinimide (NBS) as the bromine source and azobisisobutyronitrile (AIBN) as a radical initiator.[3]
Workflow Diagram
Caption: General workflow for the synthesis and purification of 2-(Bromomethyl)benzonitrile.
Methodology:
-
Reaction Setup : To a solution of 2-methylbenzonitrile (o-tolunitrile, 325 mmol) in carbon tetrachloride (300 mL), add N-bromosuccinimide (NBS, 346 mmol) and azobisisobutyronitrile (AIBN, 29.25 mmol).[3]
-
Reaction : Heat the reaction mixture to 90°C and maintain for 2 hours.[3]
-
Work-up : After the reaction period, cool the mixture to room temperature. The precipitated solid (succinimide) is removed by filtration.[3]
-
Purification : The filtrate is washed four times with a saturated aqueous sodium bicarbonate solution (4 x 120 mL). The organic layer is then dried over anhydrous sodium sulfate (B86663) and concentrated under reduced pressure.[3]
-
Isolation : The resulting solid is washed with hexane (4 x 500 mL) and dried to yield 2-(bromomethyl)benzonitrile as a yellow solid (typical yield: 57%).[3]
Synthesis of Alogliptin Intermediate
This protocol details the N-alkylation of 6-chlorouracil, a key step in the synthesis of Alogliptin.[2][12]
Methodology:
-
Reaction Setup : To a solution of 6-chlorouracil (1.0 eq) in dimethylformamide (DMF), add sodium hydride (NaH) and lithium bromide (LiBr).[12][13]
-
Addition : Add a solution of 2-(bromomethyl)benzonitrile (approx. 1.0 eq) to the reaction mixture.[12]
-
Reaction : Stir the reaction at room temperature. Monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.[12]
-
Work-up : Quench the reaction by carefully adding water. Extract the product into an organic solvent such as ethyl acetate.[12]
-
Isolation : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the desired intermediate, 2-((6-chloro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile.[12]
Application in Drug Development: The DPP-4 Signaling Pathway
The primary pharmaceutical relevance of 2-(Bromomethyl)benzonitrile is as a precursor to Alogliptin, a selective DPP-4 inhibitor.[1] DPP-4 is an enzyme that inactivates incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[5][15] These hormones are released after a meal and stimulate insulin (B600854) secretion in a glucose-dependent manner. By inhibiting DPP-4, Alogliptin increases the active levels of these incretins, thereby enhancing insulin release, suppressing glucagon (B607659) secretion, and improving glycemic control in patients with type 2 diabetes.[5][16]
Caption: Role of 2-(Bromomethyl)benzonitrile in the synthesis of a DPP-4 inhibitor and its effect on the incretin pathway.
References
- 1. 2-(Bromomethyl)benzonitrile = 97 22115-41-9 [sigmaaldrich.com]
- 2. Page loading... [guidechem.com]
- 3. 2-Cyanobenzyl bromide | 22115-41-9 [chemicalbook.com]
- 4. Frontiers | Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes [frontiersin.org]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. scbt.com [scbt.com]
- 7. 2-(Bromomethyl)benzonitrile | C8H6BrN | CID 89599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. lifechempharma.com [lifechempharma.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. scs.illinois.edu [scs.illinois.edu]
- 11. IR Absorption Table [webspectra.chem.ucla.edu]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. fishersci.com [fishersci.com]
- 15. Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | DPP-4 inhibitors for treating T2DM - hype or hope? an analysis based on the current literature [frontiersin.org]

